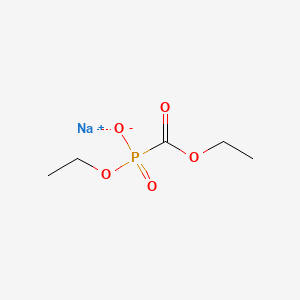
Ethyl sodium (ethoxycarbonyl)phosphonate
Descripción general
Descripción
Ethyl sodium (ethoxycarbonyl)phosphonate is a type of chemical entity and a subclass of phosphonate salt and phosphonate ester . It has a chemical formula of C₅H₁₀NaO₅P . It is also known as a phosphonate, which is an organophosphorus compound containing C−PO (OR)2 groups .
Synthesis Analysis
Phosphonic acids, such as Ethyl sodium (ethoxycarbonyl)phosphonate, can be prepared from their simple dialkyl esters by silyldealkylation with bromotrimethylsilane (BTMS), followed by desilylation upon contact with water or methanol . This method, introduced by McKenna, is favored due to its convenience, high yields, very mild conditions, and chemoselectivity . Microwave irradiation has been investigated as a means to accelerate the BTMS silyldealkylations .Molecular Structure Analysis
The molecular structure of Ethyl sodium (ethoxycarbonyl)phosphonate includes a phosphonate group, which is a phosphorus atom bonded to an oxygen atom and two alkyl groups . The exact structure can be represented by the canonical SMILES string: CCOC(=O)P(=O)([O-])OCC.[Na+] .Chemical Reactions Analysis
The reactions of phosphonate esters, like Ethyl sodium (ethoxycarbonyl)phosphonate, may involve heterolytic breaking of the P–H bond, which is instrumental for the formation of P–C, P–B, P–Cl, P–Br, P–I, P–metal bonds, etc. (path a), P–O bond cleavage (as in hydrolysis, alcoholysis or transesterification, aminolysis, sulfhydrolysis, etc.) (path b), or O–C bond scission, e.g., dealkylation (path c) .Aplicaciones Científicas De Investigación
Bioisosteric Groups and Drug Design
Ethyl phosphinate serves as a bioisostere—a functional group that mimics another group in biological activity. In drug design, bioisosteres are crucial for optimizing efficacy, selectivity, and metabolic properties. Researchers explore ethyl phosphinate derivatives to enhance drug candidates by modifying their chemical properties .
Hydrolysis Reactions
Ethyl phosphinate esters undergo hydrolysis reactions. Researchers investigate how different heteroaromatic substituents affect the hydrolysis process. For instance, di(2-furyl)-, di(2-thienyl)-, and diphenylphosphinic acid ethyl esters exhibit distinct hydrolytic behavior. Such studies contribute to our understanding of phosphinate reactivity .
Carbon–Phosphorus Bond Formation
Recent advances in nanotechnology have led to the application of nano catalysts in various catalytic reactions. Notably, researchers have developed efficient, mild, and rapid green protocols for generating carbon–phosphorus bonds using H-phosphonates. Ethyl phosphinate derivatives play a role in these synthetic strategies .
Mecanismo De Acción
Target of Action
Ethyl sodium (ethoxycarbonyl)phosphonate is a type of phosphonate, a class of compounds that are known to mimic phosphates and carboxylates of biological molecules . Phosphonates are often used to inhibit enzymes that utilize various phosphates as substrates
Mode of Action
Phosphonates in general are known to act as inhibitors of enzymes that utilize phosphates as substrates . They achieve this by mimicking the structure of the substrate, thereby blocking the enzyme’s active site . This prevents the enzyme from catalyzing its normal reaction, leading to an alteration in the metabolic pathway.
Biochemical Pathways
Phosphonates, including ethyl sodium (ethoxycarbonyl)phosphonate, are involved in various biochemical pathways. They are known to inhibit enzymes that utilize phosphates, thereby affecting the corresponding metabolic pathways . For instance, they can interfere with the pathways involving phosphoenolpyruvate (PEP), a key intermediate in several biochemical pathways
Pharmacokinetics
Phosphonates in general are known to have unique pharmacokinetic properties due to their structural similarity to biological phosphates . They are often transformed into appropriate prodrugs to improve their pharmacokinetic properties, such as bioavailability .
Result of Action
As a phosphonate, it is likely to inhibit enzymes that utilize phosphates, leading to alterations in the corresponding metabolic pathways . This can result in a variety of downstream effects, depending on the specific pathways and cells involved.
Action Environment
The action of ethyl sodium (ethoxycarbonyl)phosphonate, like other phosphonates, can be influenced by various environmental factors. Additionally, the stability and efficacy of phosphonates can be affected by factors such as pH and temperature .
Direcciones Futuras
The future directions of research into Ethyl sodium (ethoxycarbonyl)phosphonate and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and potential applications. For instance, the microwave-assisted BTMS (MW-BTMS) dealkylation of phosphonate alkyl esters could be further investigated . Additionally, the trace quantification of phosphonates from various environmental samples could be an area of future research .
Propiedades
IUPAC Name |
sodium;ethoxy(ethoxycarbonyl)phosphinate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11O5P.Na/c1-3-9-5(6)11(7,8)10-4-2;/h3-4H2,1-2H3,(H,7,8);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLGUOEHLZNBDNO-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)P(=O)([O-])OCC.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10NaO5P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl sodium (ethoxycarbonyl)phosphonate | |
CAS RN |
72304-94-0 | |
| Record name | Ethyl sodium (ethoxycarbonyl)phosphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072304940 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ETHYL SODIUM (ETHOXYCARBONYL)PHOSPHONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WNR8979H5T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















